molecular formula C13H15N3OS B5789350 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B5789350
M. Wt: 261.34 g/mol
InChI Key: MKAHIGDBBQVCSE-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 1,3,4-thiadiazole, a class of heterocyclic compounds that has been extensively studied for their biological activities. The unique chemical structure of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its potent anti-cancer properties. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of interest is in the development of new anti-cancer therapies based on this compound. Another area of research is in the investigation of its potential use in the treatment of other diseases such as inflammatory disorders. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 4-methylbenzenesulfonyl hydrazide with ethyl acrylate in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to yield the final product. The synthesis method is relatively simple and can be easily scaled up for larger production.

Scientific Research Applications

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

properties

IUPAC Name

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-8(2)11(17)14-13-16-15-12(18-13)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAHIGDBBQVCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

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